Piperazine Linker as a Determinant of Isoform Selectivity vs. Sulfonohydrazide Analogs
The central linker is a critical determinant of PI3K isoform selectivity in the pyrazolo[1,5-a]pyridine class. In a direct comparison between a sulfonohydrazide linker and a piperazine linker within the same core scaffold, the piperazine-linked compound (structurally analogous to 1421584-14-6) demonstrated a distinct selectivity shift, moving from a pan-PI3K or p110α-selective profile towards p110δ selectivity [1]. The compound's piperazine linker, combined with the pyridine-3-sulfonyl group, is hypothesized to further refine this profile towards PI3Kγ/δ isoforms, a property not achievable with simple benzenesulfonohydrazide analogs which are predominantly p110α-selective [2].
| Evidence Dimension | PI3K Isoform Selectivity (Class I) |
|---|---|
| Target Compound Data | Selectivity profile not directly reported; predicted to be shifted towards p110δ or a balanced γ/δ profile based on linker and sulfonyl group SAR. |
| Comparator Or Baseline | Compound 58 (p110α-selective) and Compound 57 (p110δ-selective) from the same series, which differ only in the sulfur oxidation state of the linker [1]. Benzenesulfonohydrazide analogs from Kendall et al. (2012) show p110α selectivity [2]. |
| Quantified Difference | Qualitative shift from α-selective to δ-selective achievable by linker modification. Exact selectivity ratios for 1421584-14-6 are pending experimental determination. |
| Conditions | In vitro PI3K isoform enzymatic assays (p110α, p110β, p110δ, p110γ) under standard conditions. |
Why This Matters
For researchers needing to target specific PI3K isoforms (e.g., δ or γ for immunological indications) rather than the ubiquitously expressed α-isoform, a compound with a piperazine linker and pyridine-3-sulfonyl group offers a starting point with a predicted selectivity profile that avoids the p110α bias of first-generation probes.
- [1] Kendall, J. D., Marshall, A. J., Giddens, A. C., Tsang, K. Y., Boyd, M., Frédérick, R., ... & Shepherd, P. R. (2014). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, 5(1), 41-46. View Source
- [2] Kendall, J. D., Giddens, A. C., Tsang, K. Y., Frédérick, R., Marshall, E. S., Singh, R., ... & Shepherd, P. R. (2012). Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. Bioorganic & medicinal chemistry, 20(1), 58-68. View Source
